molecular formula C18H18N4O3S B15081940 5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B15081940
M. Wt: 370.4 g/mol
InChI Key: VMZMTPLUJWCQGH-YBFXNURJSA-N
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Description

5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4,5-trimethoxybenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound’s thiol group can form covalent bonds with metal ions, making it effective as a corrosion inhibitor. In biological systems, it can interact with enzymes, potentially inhibiting their activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of a triazole ring, a phenyl group, and a trimethoxyphenyl moiety

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

3-phenyl-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-14-10-16(25-3)15(24-2)9-13(14)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,21,26)/b19-11+

InChI Key

VMZMTPLUJWCQGH-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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